molecular formula C12H21Cl2N3 B13222386 4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride

4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride

Cat. No.: B13222386
M. Wt: 278.22 g/mol
InChI Key: OUIHFECWJDBLIT-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride typically involves the reaction of a piperidine derivative with a pyrimidine precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process might include steps such as purification, crystallization, and drying to obtain the final dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxide derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced piperidine or pyrimidine rings.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the functional groups on the pyrimidine or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-3-yl)pyrimidine
  • 2-(Propan-2-yl)pyrimidine
  • Piperidine derivatives

Uniqueness

4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride is unique due to its specific combination of piperidine and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H21Cl2N3

Molecular Weight

278.22 g/mol

IUPAC Name

4-piperidin-3-yl-2-propan-2-ylpyrimidine;dihydrochloride

InChI

InChI=1S/C12H19N3.2ClH/c1-9(2)12-14-7-5-11(15-12)10-4-3-6-13-8-10;;/h5,7,9-10,13H,3-4,6,8H2,1-2H3;2*1H

InChI Key

OUIHFECWJDBLIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)C2CCCNC2.Cl.Cl

Origin of Product

United States

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